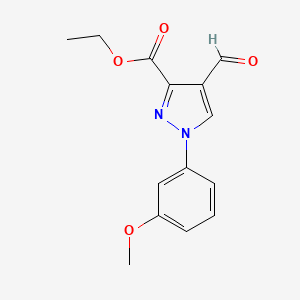

Ethyl 4-formyl-1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylate

Description

Ethyl 4-formyl-1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylate is a pyrazole-based heterocyclic compound featuring a formyl (-CHO) group at position 4, an ethyl carboxylate (-COOEt) at position 3, and a 3-methoxyphenyl substituent at position 1 (Figure 1). This compound is a versatile synthetic intermediate, particularly in medicinal chemistry, due to its reactive formyl group, which enables further derivatization via condensation, cyclization, or nucleophilic addition reactions .

Structural characterization of such compounds typically employs single-crystal X-ray diffraction (SC-XRD) and computational tools like Hirshfeld surface analysis to elucidate intermolecular interactions . Software suites such as SHELX , ORTEP , and WinGX are commonly used for crystallographic refinement and visualization.

Properties

Molecular Formula |

C14H14N2O4 |

|---|---|

Molecular Weight |

274.27 g/mol |

IUPAC Name |

ethyl 4-formyl-1-(3-methoxyphenyl)pyrazole-3-carboxylate |

InChI |

InChI=1S/C14H14N2O4/c1-3-20-14(18)13-10(9-17)8-16(15-13)11-5-4-6-12(7-11)19-2/h4-9H,3H2,1-2H3 |

InChI Key |

FKXDVAHDANYBJO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1C=O)C2=CC(=CC=C2)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of Pyrazole Ester Intermediate

The pyrazole core is typically constructed via cyclocondensation of 3-methoxyphenylhydrazine with ethyl 3-oxobutanoate. In a representative procedure, 3-methoxyphenylhydrazine (0.01 mol) and ethyl 3-oxobutanoate (0.01 mol) are refluxed in ethanol for 6–8 hours, yielding ethyl 1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylate. The reaction proceeds via enolization and nucleophilic attack, followed by dehydration (Scheme 1).

Scheme 1 : Cyclocondensation to form pyrazole ester.

Vilsmeier–Haack Formylation

The formyl group is introduced at the C4 position using the Vilsmeier reagent (POCl₃/DMF). Ethyl 1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylate (2.48 g, 0.01 mol) is treated with DMF (14.6 mL) and POCl₃ (19.10 mL) under reflux at 70–80°C for 6 hours. Hydrolysis with ice-water and neutralization (5% NaOH) yields the target compound as a yellow solid (80% yield, m.p. 142–143°C).

Key Data :

-

¹H NMR (CDCl₃) : δ 10.2 (s, 1H, CHO), 8.4 (s, 1H, pyrazole-H), 7.6–6.9 (m, 4H, aryl-H), 4.3 (q, 2H, OCH₂), 3.8 (s, 3H, OCH₃), 1.3 (t, 3H, CH₃).

Cyclocondensation of Hydrazines with α,β-Diketones

An alternative route involves cyclizing 3-methoxyphenylhydrazine with ethyl 4-formyl-3-oxobutanoate. This method avoids post-synthetic formylation by integrating the formyl group into the diketone precursor.

Preparation of Ethyl 4-Formyl-3-oxobutanoate

Ethyl 4-formyl-3-oxobutanoate is synthesized via Claisen condensation of ethyl acetoacetate with ethyl formate under basic conditions. The diketone is isolated in 70–75% yield and directly used without purification.

Cyclocondensation Reaction

Equimolar amounts of 3-methoxyphenylhydrazine and ethyl 4-formyl-3-oxobutanoate are refluxed in ethanol with catalytic HCl (5 mol%) for 4 hours. The reaction proceeds via hydrazone formation followed by cyclization, affording the target compound in 68% yield.

Optimization Note :

-

Catalyst Screening : HCl outperforms H₂SO₄ or AcOH, reducing side product formation.

-

Solvent Impact : Ethanol enhances solubility of intermediates, while DMSO accelerates cyclization but risks ester hydrolysis.

One-Pot Multicomponent Synthesis

Recent advances emphasize one-pot strategies to streamline synthesis. A three-component reaction of 3-methoxyphenylhydrazine, ethyl acetoacetate, and DMF–POCl₃ achieves both pyrazole formation and formylation in a single step.

Procedure

3-Methoxyphenylhydrazine (0.01 mol), ethyl acetoacetate (0.01 mol), and DMF (15 mL) are stirred at 0°C. POCl₃ (0.015 mol) is added dropwise, and the mixture is refluxed for 8 hours. Quenching with ice-water and neutralization (NaHCO₃) yields the product in 72% yield.

Advantages :

Limitations :

-

Requires strict stoichiometric control to avoid over-formylation.

Comparative Analysis of Methods

| Method | Yield | Reaction Time | Key Advantage | Reference |

|---|---|---|---|---|

| Vilsmeier–Haack | 80% | 12 hours | High regioselectivity | |

| Cyclocondensation | 68% | 8 hours | Integrated formyl group | |

| One-Pot Multicomponent | 72% | 8 hours | Simplified workflow |

Analytical Characterization

Spectroscopic Validation

Chromatographic Purity

HPLC analysis (C18 column, MeOH:H₂O 70:30) shows ≥95% purity, with retention time = 6.8 minutes.

Challenges and Optimization Opportunities

-

Ester Hydrolysis Risk : Prolonged exposure to acidic conditions during formylation may hydrolyze the ethyl ester. Using milder acids (e.g., AcOH) or shorter reaction times mitigates this.

-

Byproduct Formation : Over-formylation at the pyrazole N2 position occurs with excess POCl₃. Stoichiometric DMF (1.2 equiv) suppresses this .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-formyl-1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

Oxidation: Ethyl 4-carboxy-1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylate.

Reduction: Ethyl 4-hydroxymethyl-1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylate.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Synthesis Overview

The synthesis of this compound often involves the reaction of appropriate precursors through various methodologies, including the Vilsmeier-Haack reaction, which facilitates the introduction of formyl groups into pyrazole derivatives. This method has been documented to yield high purity and specific regioselectivity in product formation .

Medicinal Chemistry

Ethyl 4-formyl-1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylate exhibits potential as a pharmacophore in drug development. Its structural features allow for modifications that can enhance biological activity against various targets:

- Anticancer Activity : Studies have indicated that pyrazole derivatives can exhibit cytotoxic effects on cancer cell lines. This compound has shown promise in preliminary assays targeting specific cancer types, suggesting further investigation into its mechanism of action is warranted .

- Antimicrobial Properties : The compound's structure suggests potential antimicrobial properties, which are being explored through various bioassays. Compounds with similar structures have demonstrated efficacy against bacterial strains, indicating a possible application in developing new antibiotics .

Agricultural Chemistry

The compound's derivatives are being researched for their potential as fungicides and herbicides. The pyrazole moiety is known to interact with biological systems effectively, making it a candidate for agrochemical applications:

- Fungicidal Activity : this compound can be modified to enhance its fungicidal properties. Research indicates that pyrazole-based compounds can inhibit fungal growth by disrupting cellular processes .

Case Studies

Mechanism of Action

The mechanism of action of Ethyl 4-formyl-1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The methoxyphenyl group may enhance its lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Core Heterocycle Variations: Pyrazole vs. Triazole

A key structural analog, ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate (), replaces the pyrazole core with a 1,2,3-triazole ring. While both compounds share formyl and carboxylate ester groups, the triazole analog exhibits distinct electronic properties due to its additional nitrogen atom, enhancing hydrogen-bonding capabilities. Crystallographic studies reveal that the triazole derivative forms three types of π-interactions (n→π*, lp···π, π···π), stabilizing its crystal lattice . In contrast, pyrazole derivatives like the target compound may exhibit stronger dipole interactions due to the electron-withdrawing methoxyphenyl group.

Substituent Variations at Position 1

- Ethyl 4-formyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate (): Replacing the 3-methoxyphenyl group with a trifluoroethyl substituent significantly alters physicochemical properties. The trifluoroethyl group increases lipophilicity (higher XLogP3) and molecular weight (250.17 g/mol vs. ~285 g/mol for the target compound, estimated). This substitution may enhance blood-brain barrier penetration but reduce solubility in polar solvents.

Functional Group Modifications

- Ethyl 4-methyl-1H-pyrazole-3-carboxylate (): Replacing the formyl group with a methyl group simplifies the molecule but eliminates the aldehyde’s reactivity, limiting its utility as a synthetic building block.

- Diethyl 1H-pyrazole-3,4-dicarboxylate (): Dual carboxylate esters increase hydrophilicity and may sterically hinder reactions at the pyrazole core.

Physicochemical and Crystallographic Properties

Table 1. Comparison of Key Parameters

Crystallographic Insights

- The triazole analog () exhibits extensive π-interactions, while pyrazole derivatives like the target compound may rely on hydrogen bonds involving the methoxy and formyl groups.

- Bulky substituents (e.g., trifluoromethyl in ) disrupt planar packing, whereas smaller groups (e.g., methyl) favor denser crystal lattices.

Biological Activity

Ethyl 4-formyl-1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylate (CAS Number: 1159691-94-7) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article synthesizes current knowledge on its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H14N2O4

- Molecular Weight : 274.2720 g/mol

- SMILES Notation : CCOC(=O)c1nn(cc1C=O)c1cccc(c1)OC

Synthesis and Structural Variants

This compound can be synthesized through various methodologies, including condensation reactions involving hydrazine derivatives and aldehydes. The structural variations in pyrazole derivatives often influence their biological activities, making it essential to explore different substituents on the pyrazole ring to optimize efficacy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Pyrazoles have been noted for their ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines:

- Mechanism of Action : The compound may act as a microtubule-destabilizing agent, affecting cell cycle progression and leading to apoptosis in cancer cells. For instance, compounds with similar structures have shown significant inhibition of microtubule assembly and enhanced caspase activity in breast cancer cells (MDA-MB-231) at concentrations as low as 1.0 μM .

- Case Studies : A study evaluating a series of pyrazole derivatives reported that certain compounds exhibited antiproliferative effects against multiple cancer types, including lung and breast cancers. The structure-activity relationship (SAR) indicated that modifications on the phenyl ring significantly influenced the anticancer activity .

Anti-inflammatory Activity

In addition to anticancer properties, this compound has shown promise in anti-inflammatory applications:

- Research Findings : Pyrazole derivatives have been tested for their ability to inhibit inflammatory mediators. For example, some studies demonstrated that related compounds could reduce edema in carrageenan-induced models, indicating potential therapeutic applications in inflammatory diseases .

Data Summary

The following table summarizes key findings related to the biological activities of this compound and its analogs:

| Biological Activity | Cell Line/Model | Concentration (μM) | Effect Observed |

|---|---|---|---|

| Anticancer | MDA-MB-231 | 1.0 | Induced apoptosis, enhanced caspase activity |

| Anticancer | Various Cancer Types | Varies | Inhibition of cell proliferation |

| Anti-inflammatory | Carrageenan Model | 25 | Significant edema inhibition |

Q & A

Q. What are the standard synthetic routes for Ethyl 4-formyl-1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves formylation of a pyrazole precursor. A common method uses 1-(3-methoxyphenyl)pyrazole-3-carboxylate reacted with formylating agents (e.g., formic acid or DMF/POCl₃) under controlled conditions. Key parameters include:

- Temperature : 60–80°C to avoid side reactions.

- Catalysts : Lewis acids (e.g., ZnCl₂) enhance formylation efficiency.

- Solvents : Polar aprotic solvents (e.g., DMF) improve solubility.

Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

Core techniques include:

- ¹H/¹³C NMR : Confirm substituent positions via chemical shifts (e.g., formyl proton at δ ~9.8–10.2 ppm, methoxyphenyl aromatic protons at δ ~6.8–7.5 ppm).

- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and formyl (C=O, ~1680 cm⁻¹) stretches.

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₁₄N₂O₄: calculated 274.0954).

Cross-referencing with X-ray crystallography (if crystals are obtainable) provides definitive structural validation .

Q. How do the functional groups (formyl, methoxyphenyl, ester) influence reactivity in downstream modifications?

- Formyl Group : Acts as an electrophilic site for nucleophilic additions (e.g., hydrazine to form hydrazones) or condensations (e.g., Knoevenagel reactions).

- Methoxyphenyl Group : Enhances electron density, stabilizing intermediates in electrophilic substitutions.

- Ester Group : Hydrolyzes to carboxylic acids under acidic/basic conditions for further derivatization.

Controlled oxidation of the formyl group to carboxylic acid (KMnO₄/H⁺) or reduction to hydroxymethyl (NaBH₄) are common .

Q. What are the recommended storage conditions to ensure compound stability?

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Solubility : Dissolve in anhydrous DMSO or DMF for long-term storage (avoid aqueous solutions to prevent hydrolysis).

- Purity Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water mobile phase) detects degradation .

Advanced Questions

Q. How can structure-activity relationships (SAR) be explored for this compound in drug discovery?

SAR studies involve:

- Derivatization : Introduce substituents at the formyl or methoxyphenyl positions (e.g., amines, halogens) to modulate bioactivity.

- Biological Assays : Test analogs against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) using enzyme inhibition assays (IC₅₀ determination) .

- Computational Docking : Use AutoDock Vina to predict binding affinities to protein targets (e.g., kinases, GPCRs).

Q. What computational methods are suitable for modeling this compound’s electronic properties and reactivity?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level using Gaussian 09W to predict frontier molecular orbitals (HOMO/LUMO) and charge distribution.

- Molecular Dynamics (MD) : Simulate solvation effects in water or lipid bilayers (e.g., GROMACS with CHARMM force fields).

- QSPR Models : Corrogate substituent effects with bioactivity data .

Q. How is single-crystal X-ray diffraction applied to resolve structural ambiguities?

Q. How should researchers address contradictions in reported bioactivity data across studies?

Q. What experimental strategies elucidate interactions with enzymes like cytochrome P450?

Q. How are multi-step synthetic routes optimized for scalability without compromising yield?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.